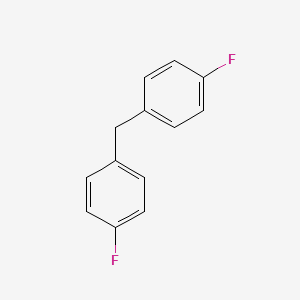

Bis(4-fluorophenyl)methane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVFHQUHOFROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196600 | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457-68-1 | |

| Record name | 1,1′-Methylenebis[4-fluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 457-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(4-fluorobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-fluorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Bis 4 Fluorophenyl Methane and Derivatives

Conventional Synthetic Routes to Bis(4-fluorophenyl)methane

Traditional methods for synthesizing diarylmethanes and their derivatives have long been established in organic chemistry, providing reliable, albeit sometimes harsh, conditions for their preparation.

While not a direct synthesis of this compound itself, the reaction of aromatic aldehydes with indoles is a cornerstone method for producing bis(indolyl)methane derivatives. This reaction is a pertinent example of derivative synthesis. When 4-fluorobenzaldehyde (B137897) is used as the aromatic aldehyde, it undergoes an electrophilic substitution reaction with two equivalents of indole (B1671886), typically catalyzed by an acid. nih.govresearchgate.net

The mechanism involves the acid-catalyzed activation of the aldehyde, making it more susceptible to nucleophilic attack by the indole. This process occurs twice, ultimately forming the bis(indolyl)methane structure. nih.gov A wide array of catalysts, including Lewis acids like InCl₃ and Brønsted acids, have been employed to facilitate this transformation, often resulting in high yields. researchgate.net This method is highly valued for its ability to generate a diverse library of biologically active bis(indolyl)methane compounds. nih.gov

Friedel-Crafts alkylation stands as a primary method for the synthesis of diarylmethanes like this compound. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com To synthesize this compound, fluorobenzene (B45895) can be reacted with a suitable methylene (B1212753) halide or 4-fluorobenzyl chloride under Lewis acid catalysis. The catalyst activates the alkyl halide, generating a carbocation or a related electrophilic species that is then attacked by the electron-rich fluorobenzene ring. mt.com

Another approach within this category is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the preparation of (p-nitroaryl)diarylmethanes by reacting nitroarenes with carbanions of diarylmethyl sulfides. thieme-connect.comorganic-chemistry.org While not a direct route to this compound, it demonstrates a sophisticated nucleophilic substitution strategy for creating complex diarylmethane structures. thieme-connect.com More recently, copper-catalyzed enantioselective nucleophilic substitution reactions of polyfluoroarenes have been developed to produce chiral polyfluoroaryl diarylmethanes with high yields and excellent enantioselectivity. acs.org

A two-step synthesis involving Friedel-Crafts acylation followed by reduction is also a common and effective strategy. nih.govacs.org This involves the acylation of fluorobenzene with 4-fluorobenzoyl chloride, followed by reduction of the resulting ketone to the methylene bridge of this compound. nih.gov

Organometallic reagents provide a powerful and versatile toolkit for the formation of carbon-carbon bonds. Grignard reagents, for instance, are widely used in the synthesis of diarylmethanes. One potential pathway involves the reaction of a 4-fluorophenylmagnesium halide with 4-fluorobenzaldehyde. This initially forms bis(4-fluorophenyl)methanol (B1266172), which can then be reduced to the target this compound. ossila.comsigmaaldrich.com

The mechanism of Grignard reagent addition involves the nucleophilic carbon of the organometallic compound attacking the electrophilic carbonyl carbon of the aldehyde. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama couplings, also represent a robust strategy. These methods typically involve coupling a benzyl (B1604629) halide with an arylboronic acid or an aryltrialkoxysilane, respectively, and offer high yields and good functional group tolerance. organic-chemistry.org

Advanced Synthetic Techniques and Methodological Innovations

In response to the growing demand for sustainable and efficient chemical processes, advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions.

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has emerged as a valuable green chemistry tool. mdpi.com Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid, which generates localized high temperatures and pressures. ksu.edu.sanih.gov

This technique has been successfully applied to the synthesis of bis(indolyl)methane derivatives, often using eco-friendly catalysts and solvents like water. nih.govingentaconnect.com For example, the reaction of indoles with various aldehydes can be significantly accelerated under ultrasonic conditions, leading to excellent yields in shorter timeframes compared to conventional heating methods. nih.govkoreascience.kr Catalysts such as malic acid, 1-hexenesulphonic acid sodium salt, and alum have been effectively used in these aqueous, ultrasound-promoted systems. nih.govingentaconnect.comkoreascience.kr The use of deep eutectic solvents in combination with ultrasound has also been described as a green and efficient methodology. tandfonline.com

| Catalyst/System | Solvent | Time | Yield (%) | Reference |

| Malic Acid | Water | 15-20 min | 85-95 | ingentaconnect.com |

| 1-Hexenesulphonic Acid | Water | Varies | Good-Excellent | nih.gov |

| Alum | Solvent-free | Short | High | koreascience.kr |

| ZnCl₂/Urea (DES) | Deep Eutectic Solvent | Varies | High | tandfonline.com |

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. scirp.org This often results in dramatic reductions in reaction times, from hours to minutes, along with increased yields and cleaner reaction profiles. nih.govumich.edu

The synthesis of bis(indolyl)methanes from indoles and aldehydes has been extensively improved using microwave irradiation. Catalyst-free methods have been developed where a mixture of indole and aldehyde is irradiated in a solvent like water or even under solvent-free conditions, affording the desired products in high yields. tsijournals.com Various catalysts, including fruit juice (citrus lemon), lactic acid, and succinic acid, have been used in aqueous media under microwave heating to promote these reactions efficiently. Microwave heating has been shown to promote the nucleophilicity of reactants, accelerating the formation of the final product. nih.gov This technique has also been applied to Friedel-Crafts reactions and the synthesis of diaryl ethers, demonstrating its broad utility in forming the core structures of these compounds. scirp.orgmdpi.comresearchgate.net

| Catalyst/System | Conditions | Time | Yield (%) | Reference |

| Catalyst-free | Microwave Irradiation | 3 min | 90 | |

| Lactic Acid | Aqueous, Microwave | Varies | 70-90 | |

| Acetic Acid | Microwave (750 W) | 1-5 min | 80-96 | umich.edu |

| K₂CO₃ | MeOH:H₂O, MW (130°C) | 30 min | Varies | nih.gov |

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of diarylmethanes like this compound, green chemistry principles are being applied to traditional methods like the Friedel-Crafts reaction to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Aqueous Media Reactions

Traditionally, Friedel-Crafts alkylations are conducted in anhydrous organic solvents due to the water-sensitivity of the Lewis acid catalysts typically employed. However, the pursuit of greener synthesis has led to the development of methodologies that utilize water as a solvent. One promising approach for the synthesis of diarylmethanes involves the use of a surfactant-type Brønsted acid catalyst, such as dodecylbenzenesulfonic acid (DBSA), which can facilitate dehydrative nucleophilic substitution reactions of benzyl alcohols in water. nih.gov This strategy avoids the use of stoichiometric Lewis acids and hazardous solvents, generating water as the only byproduct. nih.govbeilstein-journals.org

Furthermore, catalyst-free reactions in aqueous media, often aided by energy inputs like ultrasound irradiation, represent a significant advancement in green chemical synthesis. rsc.orgrsc.org These methods offer the benefits of operational simplicity, safety, and reduced environmental impact. While direct application to this compound is not extensively documented, these aqueous and catalyst-free strategies for analogous diarylmethane syntheses provide a framework for developing more sustainable protocols. rsc.orgresearchgate.net

Catalyst Design for Sustainable Synthesis (e.g., Polyaniline-Supported Graphene Oxide Nanocomposites)

The design of robust, reusable, and efficient catalysts is a cornerstone of green chemistry. Polyaniline-supported graphene oxide (PANI-GO) nanocomposites have emerged as a promising class of materials with potential applications in catalysis. These composites are typically synthesized via in-situ polymerization, where aniline (B41778) is polymerized in the presence of a graphene oxide dispersion. mdpi.comresearchgate.net

The resulting PANI-GO hybrid material is characterized by a uniform coating of polyaniline fibers on the surface of the graphene oxide sheets. rsc.org This unique morphology, confirmed by techniques such as Scanning Electron Microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD), creates a high-surface-area support with synergistic properties. mdpi.comresearchgate.netnih.gov The acidic nature of graphene oxide and the conductive properties of polyaniline can create active sites suitable for catalyzing reactions like Friedel-Crafts alkylation, offering a potentially recyclable and more sustainable alternative to traditional homogeneous catalysts.

Synthesis of Key this compound Derivatives

The functionalization of the methane (B114726) bridge or the aromatic rings of this compound leads to a variety of derivatives with distinct chemical properties and applications.

Bis(4-fluorophenyl)difluoromethane

The introduction of a gem-difluoro group at the methylene bridge yields Bis(4-fluorophenyl)difluoromethane. A primary strategy for synthesizing such gem-difluoroalkanes involves the fluorination of the corresponding ketone. rsc.org In this approach, Bis(4-fluorophenyl)methanone serves as the starting material. The ketone is treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), which replaces the carbonyl oxygen with two fluorine atoms. rsc.org

An alternative route involves the iron(III) triflate-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates with electron-rich arenes. rsc.org This method allows for the construction of difluoromethylated diarylmethanes under mild conditions, showcasing the utility of Lewis acid catalysis in C-C bond formation involving fluorinated substrates. rsc.org

Bis(4-fluorophenyl)methanone

Bis(4-fluorophenyl)methanone, also known as 4,4'-Difluorobenzophenone (B49673), is a key derivative and a precursor for high-performance polymers like PEEK (polyetherether ketone). wikipedia.org The most common industrial method for its synthesis is the Friedel-Crafts acylation of fluorobenzene. wikipedia.orgsmolecule.com This reaction involves treating fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a solvent like petroleum ether. wikipedia.orgsmolecule.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Fluorobenzene | p-Fluorobenzoyl chloride | Aluminum chloride (AlCl₃) | Petroleum ether | Bis(4-fluorophenyl)methanone |

In an effort to develop greener synthetic routes, alternatives to aluminum chloride have been explored. These include composite catalysts comprising trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃), which can effectively catalyze the acylation in a solvent-free system, significantly reducing metallic waste. sioc-journal.cnepa.gov

N-p-Fluorothiosemicarbazone and Bis(N-p-fluorophenylthiourea) Derivatives

Thiourea and thiosemicarbazone derivatives are classes of compounds known for their diverse chemical and biological activities. The synthesis of Bis(N-p-fluorophenylthiourea) can be achieved through a direct nucleophilic addition reaction. mdpi.com This method involves treating p-fluorophenylisothiocyanate with hydrazine (B178648) monohydrate in a 2:1 molar ratio. mdpi.com The reaction is typically carried out in ethanol (B145695) at room temperature, leading to the formation of the desired product in high yield. mdpi.com

A related compound, a N-p-fluorothiosemicarbazone derivative, is synthesized via a condensation reaction. mdpi.com Specifically, p-fluorophenylisothiocyanate is reacted with a phosphonated hydrazone, (2-hydrazineylidenepropyl) diphenylphosphine (B32561) oxide, in absolute ethanol to yield the corresponding thiosemicarbazone. mdpi.com

| Product | Reactants | Solvent | Yield |

|---|---|---|---|

| Bis(N-p-fluorophenylthiourea) | p-Fluorophenylisothiocyanate (2 equiv.), Hydrazine monohydrate (1 equiv.) | Ethanol | 80% |

| 2-(1-(diphenylphosphoryl)propan-2-ylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide | p-Fluorophenylisothiocyanate, (2-hydrazineylidenepropyl) diphenylphosphine oxide | Ethanol | 65% |

The structures of these complex derivatives are confirmed through various spectroscopic methods, including NMR and IR spectroscopy, and in some cases, X-ray crystallography. mdpi.com

Piperazine-Based Derivatives

The piperazine (B1678402) scaffold is a prevalent feature in many biologically active compounds. rsc.org Derivatives incorporating the this compound moiety are often synthesized using 1-bis(4-fluorophenyl)methyl piperazine as a key building block. ossila.comsigmaaldrich.com This intermediate is central to the synthesis of calcium channel blockers like flunarizine. ossila.comsigmaaldrich.com

The primary synthetic route involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with various halogenated compounds. ossila.com This versatile, often one-step, reaction allows for the introduction of diverse functional groups onto the piperazine ring, leading to a wide array of derivatives. For instance, chiral derivatives have been synthesized by reacting the core piperazine structure with optically pure substituted propyl groups to investigate their affinity for the dopamine (B1211576) transporter (DAT). nih.gov The synthesis of N-alkyl and N-sulfonyl derivatives has also been reported as a strategy to generate medicinally relevant compounds. ossila.com

Table 1: Synthesis of Selected Piperazine-Based this compound Derivatives

| Derivative Class | Starting Materials | Key Reaction Type | Application/Significance | Reference(s) |

|---|---|---|---|---|

| General APIs | 1-Bis(4-fluorophenyl)methyl piperazine, Halogenated analogues | Nucleophilic substitution | Intermediate for APIs (e.g., flunarizine) | ossila.com |

| Chiral Hydroxypropyl Piperazines | 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine, Chiral epoxides | Ring-opening of epoxide | Potential cocaine abuse therapeutic agents | nih.gov |

| Piperazinylacetamides | 1-Bis(4-fluorophenyl)methyl piperazine, Halogenated acetamides | Nucleophilic substitution | Potential anticancer drugs | ossila.com |

Bis(indolyl)methane Derivatives with 4-Fluorophenyl Substituents

Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. mdpi.comthaiscience.info The synthesis of BIMs bearing 4-fluorophenyl substituents is typically achieved through the electrophilic substitution reaction of indole with 4-fluorobenzaldehyde. thaiscience.infonih.gov This condensation reaction is catalyzed by a variety of agents, often under environmentally friendly "green" conditions.

A range of catalysts has been successfully employed, demonstrating the versatility of this transformation. These include Brønsted acids like salicylic (B10762653) acid and taurine, Lewis acids, and even biocatalysts such as α-chymotrypsin. mdpi.comthaiscience.infonih.gov The reactions are often performed in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry. thaiscience.infonih.gov For example, a taurine-catalyzed reaction in water under sonication conditions provides an efficient route to these derivatives. nih.gov Similarly, the use of KHSO₄ in methanol (B129727) has been shown to effectively catalyze the reaction between indole and various aldehydes. nih.gov A novel approach using a double Friedel–Crafts reaction of acylsilanes in water has been developed to synthesize 1-hydroxy-bis(indolyl)methane derivatives, such as 3,3'-((4-fluorophenyl)(hydroxy)methylene)bis(1H-indol-5-ol). nih.gov

Table 2: Catalytic Synthesis of Bis(indolyl)methanes with 4-Fluorophenyl Substituents

| Catalyst | Reactants | Solvent/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| α-Chymotrypsin | Indole, 4-Fluorobenzaldehyde | Ethanol/Water, 50°C | Moderate to Good | mdpi.com |

| Taurine | Indole, 4-Fluorobenzaldehyde | Water, Sonication | Excellent (up to 87%) | nih.gov |

| Salicylic Acid (15 mol%) | Indole, 4-Fluorobenzaldehyde | H₂O-EtOH (1:1), Room Temp. | Good to High | thaiscience.info |

| KHSO₄ | Indole, 4-Fluorobenzaldehyde | Dry Methanol, Room Temp. | Not specified | nih.gov |

| In(OTf)₃ | 5-Hydroxyindole, (4-Fluorophenyl)(triethylsilyl)methanone | Water, 80°C | 70% (for hydroxy derivative) | nih.gov |

Bis(4-hydroxycoumarin-3-yl)methane Derivatives

Derivatives of bis(4-hydroxycoumarin-3-yl)methane are synthesized through the condensation of 4-hydroxycoumarin (B602359) (two equivalents) with an appropriate aldehyde. To incorporate a 4-fluorophenyl group, 4-fluorobenzaldehyde is used as the aldehyde component. researchgate.netjmpas.com This pseudo-three-component reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition. researchgate.net

Various synthetic protocols have been developed, emphasizing efficiency, mild reaction conditions, and the use of green catalysts. Catalysts such as succinimide-N-sulfonic acid, 4-(N,N-dimethylamino)pyridine (DMAP), and the clay-based catalyst Envirocat EPZ-10 have proven effective. researchgate.netjmpas.comchesci.com Methodologies range from conventional heating in solvents like ethanol to more environmentally benign techniques such as ultrasonication and solvent-free grinding at room temperature. jmpas.comchesci.com These methods often result in high yields and shorter reaction times compared to older procedures. jmpas.com

Table 3: Synthetic Conditions for Bis(4-hydroxycoumarin-3-yl)(4-fluorophenyl)methane

| Catalyst | Method | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Succinimide-N-sulfonic acid (10 mol%) | Conventional Heating | Water | 80°C | Good to Excellent | researchgate.net |

| DMAP (5.0 mol%) | Ultrasonication | Ethanol | Room Temp. | High | jmpas.com |

| DMAP (5.0 mol%) | Conventional Stirring | Ethanol | Room Temp. | High | jmpas.com |

Chiral Derivatives (e.g., (S)-N-Boc-bis(4-fluorophenyl)alanine)

The synthesis of chiral molecules is a significant challenge in organic chemistry, particularly for highly substituted compounds intended for pharmaceutical use. (S)-N-Boc-bis(4-fluorophenyl)alanine serves as a key intermediate in the production of certain dipeptidyl peptidase IV (DPPIV) inhibitors. acs.orgacs.org Its large-scale synthesis highlights a strategic approach to establishing a specific stereocenter. acs.org

The crucial chiral center is introduced via the asymmetric hydrogenation of a sterically hindered prochiral precursor, ethyl 2-acetamido-3,3-bis(4-fluorophenyl)acrylate. acs.orgacs.org This key transformation is accomplished using a rhodium catalyst with a chiral phosphine (B1218219) ligand. The development of this process involved optimizing several factors, including the choice of protecting group on the nitrogen atom, catalyst selection, and reaction conditions such as hydrogen pressure and temperature. acs.org The initial precursor, ethyl 2-acetamido-3,3-bis(4-fluorophenyl)acrylate, is itself prepared from 4,4′-difluorobenzophenone through a multi-step sequence. acs.org Although the enantiomeric excess (ee) from the hydrogenation step may be moderate, a final crystallization step effectively upgrades the chiral purity of the desired (S)-N-Boc-bis(4-fluorophenyl)alanine to a high level. acs.org

Table 4: Key Steps in the Synthesis of (S)-N-Boc-bis(4-fluorophenyl)alanine

| Step | Precursor(s) | Reagents/Catalyst | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 1 | 4,4′-Difluorobenzophenone, Ethyl N-formylglycinate | Potassium tert-butoxide | Ethyl 3,3-bis(4-fluorophenyl)-2-formamidoacrylate | Coupling reaction to form the acrylic backbone. | acs.org |

| 2 | Ethyl 3,3-bis(4-fluorophenyl)-2-formamidoacrylate | Acetic anhydride, then methanolic potassium carbonate | Ethyl 2-acetamido-3,3-bis(4-fluorophenyl)acrylate | Conversion to the acetamido group, which is suitable for asymmetric hydrogenation. | acs.org |

| 3 | Ethyl 2-acetamido-3,3-bis(4-fluorophenyl)acrylate | Rhodium catalyst with chiral ligand, H₂ | Ethyl N-Ac-(S)-bis(4-fluorophenyl)alanine | Asymmetric hydrogenation to establish the chiral center. S/C ratio, pressure, and temperature are critical. | acs.orgacs.org |

| 4 | Ethyl N-Ac-(S)-bis(4-fluorophenyl)alanine | 6 M Hydrochloric acid | (S)-bis(4-fluorophenyl)alanine hydrochloride | Deprotection of the N-acetyl and ester groups. | acs.org |

Reaction Mechanisms and Kinetics in Bis 4 Fluorophenyl Methane Chemistry

Detailed Mechanistic Studies of Bis(4-fluorophenyl)methane Formation

The formation of this compound typically proceeds via a Friedel-Crafts alkylation mechanism. wikipedia.orgorganic-chemistry.org This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of fluorobenzene (B45895) with an electrophilic carbon species derived from a one-carbon source, such as formaldehyde (B43269) or dichloromethane (B109758). The fluorine atom is a moderately deactivating but ortho-, para-directing group, guiding the substitution to the para position, which results in the desired 4,4'-substituted product.

The generally accepted mechanism involves three principal steps:

Generation of an Electrophile: An acid catalyst reacts with the one-carbon source (e.g., formaldehyde, H₂C=O) to generate a highly reactive electrophile. In the case of formaldehyde, protonation by an acid catalyst (H⁺) yields the resonance-stabilized carbocation, [H₂C=OH]⁺ ↔ [H₂C⁺–OH]. This species is a potent electrophile.

Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation and Regeneration: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. This step forms the monosubstituted intermediate, (4-fluorophenyl)methanol. This alcohol can then be protonated again by the acid catalyst, lose water to form a benzylic carbocation, which then alkylates a second molecule of fluorobenzene to yield the final this compound product. The catalyst is regenerated in this final deprotonation step. byjus.com

An alternative, though less direct, pathway involves the Friedel-Crafts acylation to synthesize a diarylketone, which is subsequently reduced to the diarylmethane. nih.gov

Influence of Catalysis on Reaction Pathways

Lewis acids are potent catalysts for Friedel-Crafts reactions. organic-chemistry.org Strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are commonly used. byjus.comnih.gov

The mechanism under Lewis acid catalysis involves the coordination of the Lewis acid to a halogenated precursor, like dichloromethane (CH₂Cl₂) or an acyl chloride in the acylation-reduction route. byjus.com This coordination polarizes the C-X bond, generating a highly electrophilic carbocation or acylium ion, which then undergoes electrophilic attack on the fluorobenzene ring. byjus.com

For instance, in the acylation-reduction pathway, TiCl₄ is an effective Lewis acid for the Friedel-Crafts acylation step, leading to the formation of bis(4-fluorophenyl)ketone, which can then be reduced. nih.gov

Table 1: Comparison of Common Acid Catalysis Types in Diarylmethane Synthesis

| Catalyst Type | Example | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃, TiCl₄ | Accepts an electron pair from a reactant (e.g., alkyl halide) to generate a carbocation electrophile. byjus.com | High reactivity; often requires stoichiometric amounts; can be sensitive to moisture. |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Succinimide-N-sulfonic acid | Donates a proton to a reactant (e.g., formaldehyde) to generate a cationic electrophile. rsc.orgresearchgate.net | Often milder conditions; can be used in catalytic amounts; generally less moisture-sensitive and easier to handle. rsc.org |

Brønsted acids offer a milder and often more environmentally benign alternative to traditional Lewis acids. p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and stable solid organic acid for promoting such transformations. rsc.orgpreprints.org It is effective in catalyzing the synthesis of analogous diarylmethanes, such as bis(indolyl)methanes. scialert.net

The catalytic cycle begins with the protonation of the electrophile precursor, for example, the oxygen atom of formaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by fluorobenzene. p-TSA is noted for its high acidity among organic acids, operational simplicity, and compatibility with various polar solvents. rsc.org

Transition metal catalysis is typically not employed for the direct one-step formation of this compound. However, it plays a crucial role in the widely used two-step acylation-reduction synthetic route. nih.gov After the formation of the bis(4-fluorophenyl)ketone precursor via Friedel-Crafts acylation, the carbonyl group must be reduced to a methylene (B1212753) bridge.

Rhodium complexes are exceptionally efficient catalysts for hydrogenation reactions. liverpool.ac.uk The reduction of the ketone can be achieved through catalytic hydrogenation using a rhodium-based catalyst and a hydrogen source. This method is often preferred for its high efficiency and selectivity under relatively mild conditions. The hydrogenation reaction involves the addition of hydrogen atoms across the C=O double bond, yielding the desired diarylmethane structure. liverpool.ac.uk

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free catalytic approach.

Succinimide-N-sulfonic acid (SuSA): This compound acts as an efficient and recyclable Brønsted acid catalyst. Its mechanism of action is analogous to that of p-TSA, involving the protonation of the electrophile source to activate it for the Friedel-Crafts reaction. SuSA has been successfully used in the synthesis of various heterocyclic compounds, demonstrating its utility as a mild and effective acid catalyst. researchgate.net

4-Dimethylaminopyridine (DMAP): DMAP is typically classified as a nucleophilic catalyst, primarily used to accelerate acylation and esterification reactions. semanticscholar.org Its role in the direct Friedel-Crafts alkylation to form diarylmethanes is not well-established. It functions by forming a highly reactive N-acylpyridinium intermediate with an acylating agent (like an anhydride), which is then more susceptible to nucleophilic attack. While not a direct catalyst for the key C-C bond-forming step with fluorobenzene, it could be employed in ancillary steps within a more complex synthetic route.

Kinetic Investigations and Reaction Rate Determinations

Detailed kinetic studies, including specific reaction rate determinations for the formation of this compound, are not extensively documented in readily available literature. Such investigations are highly specific and depend on a multitude of factors.

Catalyst Activity and Concentration: The rate is directly proportional to the concentration and activity of the catalyst. Stronger Lewis or Brønsted acids typically lead to faster reaction rates by more efficiently generating the necessary electrophile.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, it can also lead to the formation of unwanted side products, requiring careful optimization.

Substrate and Reagent Concentrations: The rate depends on the concentrations of both fluorobenzene and the electrophilic precursor.

Solvent: The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

Without specific experimental data, a quantitative rate law cannot be established, but the kinetics would likely follow a complex rate equation reflecting the multi-step nature of the mechanism.

Stereochemical Aspects of Reactions Involving this compound Precursors

The stereochemistry of reactions involving precursors to this compound is a critical consideration in the synthesis of chiral molecules where the bis(4-fluorophenyl)methyl group is a key structural motif. The primary precursor that allows for the introduction of chirality at the benzylic carbon is 4,4'-difluorobenzhydrol, which can be synthesized by the reduction of 4,4'-difluorobenzophenone (B49673). The stereochemical outcome of reactions can be directed through the use of chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products.

The asymmetric reduction of prochiral ketones, such as 4,4'-difluorobenzophenone, is a well-established strategy for producing chiral secondary alcohols. This transformation can be achieved with high enantioselectivity using various catalytic systems. For instance, transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands are effective for asymmetric transfer hydrogenation and asymmetric hydrogenation reactions. While specific studies on the enantioselective reduction of 4,4'-difluorobenzophenone are not extensively detailed in readily available literature, the principles from analogous benzophenone (B1666685) reductions are directly applicable.

Once chiral 4,4'-difluorobenzhydrol is obtained, it can serve as a precursor in stereospecific reactions. For example, derivatives of 4,4'-difluorobenzhydrol have been utilized in the synthesis of selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. mdpi.commedchemexpress.com In these syntheses, the chiral center of the benzhydrol moiety is incorporated into the final molecule, influencing its biological activity. The stereochemical integrity of the benzylic carbon is typically maintained throughout the synthetic sequence, highlighting the importance of the initial asymmetric reduction step.

The table below summarizes the key aspects of stereochemical control in the synthesis of chiral derivatives from this compound precursors.

| Reaction Type | Precursor | Chiral Reagent/Catalyst | Product | Key Stereochemical Feature |

| Asymmetric Reduction | 4,4'-Difluorobenzophenone | Chiral metal catalysts (e.g., Ru, Rh, Ir complexes with chiral ligands) | (R)- or (S)-4,4'-Difluorobenzhydrol | Creation of a stereocenter at the benzylic carbon with high enantiomeric excess. |

| Nucleophilic Substitution | (R)- or (S)-4,4'-Difluorobenzhydrol | Various nucleophiles | Chiral this compound derivatives | Retention or inversion of configuration at the stereocenter, depending on the reaction mechanism (e.g., SN1 or SN2). |

Oxidation and Reduction Pathways of this compound and its Analogs

The oxidation and reduction of this compound and its direct precursor, 4,4'-difluorobenzophenone, represent fundamental transformations in the chemistry of this compound family. These pathways are crucial for both the synthesis and potential degradation of related molecules.

Oxidation Pathway:

This compound can be oxidized to its corresponding ketone, 4,4'-difluorobenzophenone. A documented method for this transformation involves the use of nitric acid as the oxidizing agent. google.com The reaction proceeds by converting the methylene group of this compound into a carbonyl group. The mechanism of nitric acid oxidation of benzylic methylenes can be complex, potentially involving initial hydride abstraction or the formation of a nitrate (B79036) ester intermediate, which then eliminates to form the ketone. acsgcipr.org The reaction conditions, such as temperature and concentration of nitric acid, are critical parameters that need to be controlled to achieve a good yield and minimize side reactions like nitration of the aromatic rings. organic-chemistry.org

The following table outlines the typical reaction conditions for the oxidation of this compound.

| Reactant | Oxidizing Agent | Temperature | Product | Yield |

| This compound | Nitric Acid | 50-130 °C | 4,4'-Difluorobenzophenone | Not specified in the provided search results |

Reduction Pathway:

The reduction of 4,4'-difluorobenzophenone can proceed through different pathways to yield either 4,4'-difluorobenzhydrol (the alcohol) or fully reduce to this compound (the alkane).

The reduction to 4,4'-difluorobenzhydrol is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4). chemicalbook.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by a protonation step, typically from the solvent (e.g., methanol (B129727) or ethanol), to yield the alcohol. zenodo.orgchemistry-online.commasterorganicchemistry.com The kinetics of such reductions are influenced by the substituents on the aromatic rings. For benzophenone derivatives, the rate of reduction can be affected by the electronic properties of the substituents. mtak.hu

Further reduction of the benzhydrol to this compound is a more challenging transformation and typically requires harsher conditions or different catalytic systems, such as catalytic hydrogenation. The kinetics of the liquid-phase catalytic hydrogenation of benzophenone to benzhydrol have been studied, and it was found that the reaction can be modeled using a Langmuir-Hinshelwood mechanism. acs.org Over-reduction to diphenylmethane (B89790) can occur, and controlling the selectivity is a key aspect of this process. acs.org

The table below summarizes key kinetic parameters for the reduction of benzophenone, which can be considered as an analog for 4,4'-difluorobenzophenone.

| Substrate | Reducing System | Solvent | Key Kinetic Parameter | Value |

| Benzophenone | Raney Nickel / H2 | 2-Propanol | Activation Energy | 56 kJ mol-1 |

| Substituted Benzophenones | Lithium tri-t-butoxyaluminium (B12060173) hydride | Not specified | Reaction exhibits carbanion character at the carbonyl group | Qualitative observation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest possible energy. For Bis(4-fluorophenyl)methane, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Table 4.1.1: Representative Optimized Geometric Parameters for Diaryl-methanes (Illustrative) (Note: Specific calculated data for this compound is not available in the cited literature. This table illustrates typical parameters.)

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-H (aromatic) | ~1.08 Å |

| C-H (methylene) | ~1.09 Å |

| C-F | ~1.35 Å |

| C-C-C (bridge) | ~112 - 116° |

| Dihedral Angle (Ring-CH₂-Ring) | Varies with conformer |

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be directly correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.

The analysis helps in the assignment of spectral bands to specific atomic motions, such as C-H stretching, C-C ring vibrations, C-F stretching, and methylene (B1212753) group deformations (scissoring, wagging, twisting). Comparing the calculated vibrational spectrum with the experimental one is a standard method for confirming the accuracy of the computed molecular structure. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity. For this compound, the analysis would reveal how the electron-withdrawing fluorine atoms influence the energy and distribution of these frontier orbitals.

Table 4.1.3: Key Reactivity Descriptors from FMO Analysis (Illustrative) (Note: Specific calculated data for this compound is not available in the cited literature. This table illustrates the concepts.)

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. For this compound, NBO analysis would quantify the delocalization of electron density from the phenyl rings into the C-H bonds of the methylene bridge, or vice-versa. It also calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. These charge transfers and interactions are key to understanding molecular stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is typically color-coded: red regions indicate negative electrostatic potential (areas rich in electrons, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (areas that are electron-poor, prone to nucleophilic attack). Green and yellow areas represent intermediate potential.

For this compound, the MEP map would likely show negative potential around the electronegative fluorine atoms and across the π-systems of the phenyl rings. Positive potential would be expected around the hydrogen atoms. This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding or stacking interactions, and provides insights into the molecule's reactivity patterns.

To understand a molecule's response to ultraviolet-visible (UV-Vis) light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the absorption peaks in a UV-Vis spectrum.

The TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of the transition probability or intensity). The analysis would identify the specific molecular orbitals involved in the primary electronic transitions, typically π → π* transitions within the aromatic rings. This provides a theoretical basis for interpreting the experimental electronic spectrum of the compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and intermolecular interactions of this compound.

The flexibility of the molecule is largely attributed to the low rotational barrier around the C-C single bonds connecting the phenyl rings to the methylene bridge. MD simulations would likely show rapid interconversion between different rotamers at room temperature. The presence of the fluorine atoms is not expected to significantly hinder this rotation but will influence the electronic distribution and intermolecular interactions.

Table 1: Key Conformational Features of this compound and Related Compounds

| Feature | Description | Expected Value/Behavior for this compound | Reference Compound Data |

| Dihedral Angle | The angle between the two phenyl rings. | Non-planar, likely in the range of 50-60°. | 52.1(1)° in Bis(4-maleimidophenyl)methane researchgate.net. |

| Rotational Barrier | The energy required to rotate the phenyl rings around the C-C bond. | Low, allowing for rapid interconversion of conformers. | General knowledge of single bond rotation in diarylmethanes. |

| Molecular Shape | The overall three-dimensional structure. | Propeller-like or twisted butterfly conformation. | Inferred from related crystal structures. |

The intermolecular interactions of this compound are governed by a combination of forces, including London dispersion forces, dipole-dipole interactions, and potentially weak hydrogen bonding. The fluorine atoms introduce polarity into the molecule, creating a dipole moment.

Intermolecular Forces:

London Dispersion Forces: These are the primary intermolecular forces for the nonpolar hydrocarbon portions of the molecule and increase with the size of the molecule.

Dipole-Dipole Interactions: The electronegative fluorine atoms create a partial negative charge on the fluorine and a partial positive charge on the adjacent carbon atom. This allows for electrostatic interactions between molecules.

Weak Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, interacting with hydrogen bond donors in the surrounding environment.

Solvation Effects:

The solubility and behavior of this compound in different solvents will depend on the interplay of these intermolecular forces. In nonpolar solvents, London dispersion forces will be the dominant interaction between the solute and solvent molecules. In polar solvents, dipole-dipole interactions and weak hydrogen bonding will play a more significant role. The solvation of this compound can be understood by considering the principle of "like dissolves like." It is expected to be more soluble in moderately polar organic solvents.

Table 2: Expected Intermolecular Interactions and Solvation Properties of this compound

| Interaction/Property | Description | Expected Behavior |

| Primary Intermolecular Forces | The main forces of attraction between molecules. | London dispersion forces, dipole-dipole interactions. |

| Hydrogen Bonding Capability | The ability to form hydrogen bonds. | Weak hydrogen bond acceptor (C-F...H). |

| Solubility in Nonpolar Solvents | e.g., Hexane, Toluene (B28343). | Moderate to good, driven by dispersion forces. |

| Solubility in Polar Aprotic Solvents | e.g., Acetone, DMSO. | Good, driven by dipole-dipole interactions. |

| Solubility in Polar Protic Solvents | e.g., Water, Ethanol (B145695). | Low, due to the largely nonpolar hydrocarbon structure. |

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. While specific studies on the reaction mechanisms of this compound are not extensively documented, DFT has been used to investigate reactions of similar diaryl- and triarylmethanes.

For example, DFT calculations have been employed to study the mechanism of palladium-catalyzed Suzuki-Miyaura reactions of diarylmethyl esters to form triarylmethanes acs.org. These calculations proposed an SN2 pathway for the oxidative addition of the diarylmethyl ester to the palladium catalyst, which explains the observed stereoinversion in the product acs.org. This highlights how quantum chemistry can provide deep mechanistic insights into reactions involving diarylmethyl scaffolds.

Potential reactions of this compound that could be investigated using quantum chemical calculations include:

Electrophilic Aromatic Substitution: The fluorine atoms are ortho-, para-directing but deactivating. Calculations could predict the regioselectivity and activation barriers for reactions such as nitration or halogenation.

Oxidation of the Methylene Bridge: The benzylic protons of the methylene group are susceptible to oxidation. Quantum chemistry could model the reaction pathway and energetics of forming bis(4-fluorophenyl)methanol (B1266172) or bis(4-fluorophenyl)ketone.

C-H Bond Activation: The reactivity of the C-H bonds in the aromatic rings and the methylene bridge towards transition metal catalysts could be explored.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. The this compound scaffold is a key feature in several biologically active molecules, particularly as inhibitors of the dopamine (B1211576) transporter (DAT).

Several studies have synthesized and evaluated derivatives of this compound for their potential as treatments for psychostimulant use disorders nih.govnih.govnih.gov. These studies have generated valuable data for building QSAR models.

One series of compounds, the 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)alkyl) alicyclic amines, has been extensively studied nih.govnih.gov. In these studies, modifications to the alicyclic amine portion of the molecule led to significant changes in DAT binding affinity. For example, replacing a piperazine (B1678402) with a homopiperazine (B121016) or piperidine (B6355638) ring was well-tolerated at the DAT nih.gov.

Table 3: DAT Binding Affinities of Selected this compound Derivatives

| Compound | Structure Modification | DAT Ki (nM) | Reference |

| 3b | Piperazine-2-propanol scaffold | 230 | nih.gov |

| 14a | Modified piperazine scaffold | 23 | nih.gov |

| 12b | Homopiperazine analogue | - | nih.gov |

| 20a | Piperidine analogue | - | nih.gov |

Note: Specific Ki values for 12b and 20a were not provided in the abstract but were part of a series with a Ki range of 3–382 nM.

QSAR models for DAT inhibitors often include descriptors related to:

Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes.

Electronic Properties: Descriptors such as partial charges on atoms, dipole moment, and HOMO/LUMO energies, which relate to the molecule's ability to engage in electrostatic and orbital interactions with the target protein.

Steric/Topological Properties: Descriptors related to the size, shape, and connectivity of the molecule, which are crucial for fitting into the binding site of the DAT.

These QSAR studies help in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties dntb.gov.uanih.govresearchgate.netresearchgate.net.

Applications of Bis 4 Fluorophenyl Methane in Materials Science Research

Polymer Synthesis and Advanced Materials

The incorporation of fluorine atoms into polymer backbones is a well-established strategy for developing advanced materials with exceptional performance characteristics. The Bis(4-fluorophenyl)methane structure is relevant in the context of high-performance polymers due to its aromatic and fluorinated nature.

Precursor for High-Performance Polymers (e.g., PEEK)

High-performance polymers are sought after for applications demanding superior strength and stability. Among the most prominent of these are poly(aryl ether ketone)s (PAEKs), a family of semi-crystalline thermoplastics that includes Polyether Ether Ketone (PEEK). The synthesis of PEEK and other PAEKs is typically achieved through nucleophilic aromatic substitution polycondensation. google.com This process generally requires an activated aromatic dihalide monomer and a bisphenol comonomer. google.com

The standard industrial synthesis for PEEK specifically utilizes 4,4′-difluorobenzophenone as the activated difluoro monomer, which reacts with hydroquinone. mdpi.comgoogle.com While this compound shares the core feature of two para-substituted fluorophenyl rings, it differs from 4,4′-difluorobenzophenone by having a methylene (B1212753) (-CH2-) bridge instead of a ketone (-C=O-) group. google.com

However, the broader class of PAEKs can be synthesized from a variety of fluorinated monomers to tailor specific properties. bit.edu.cnresearchgate.net The diphenylmethane (B89790) moiety, the core of this compound, is a known component in other high-temperature polymers, such as certain polyimides, where it contributes to the polymer's structural integrity. nasa.govsci-hub.se The fluorine atoms in monomers like this compound are crucial as they activate the aromatic ring, facilitating the nucleophilic substitution reaction required for polymerization.

Enhancing Thermal Stability and Chemical Resistance in Polymers

A primary driver for using fluorinated monomers in polymer science is the significant enhancement of thermal and chemical stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional inertness and resistance to degradation. mdpi.com Polymers incorporating fluorinated structures consequently exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. bit.edu.cnnih.gov

The introduction of fluorine can also improve other key material properties. For instance, fluorinated PAEKs not only show high glass transition temperatures (Tg) but also possess low dielectric constants and low water absorption, making them suitable for advanced electronics and telecommunications. bit.edu.cn PEEK, a related polymer, is renowned for its high-temperature stability and chemical resistance, being soluble only in strong acids like sulfuric acid at elevated temperatures. mdpi.com The stability endowed by fluorination is a critical attribute for materials used in harsh environments, from aerospace components to chemical processing equipment.

The following table summarizes the thermal properties of various fluorinated poly(aryl ether ketone)s, illustrating the high stability achieved through the incorporation of fluorinated monomers.

| Polymer Name | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Reference |

| Fluorinated PAEK 1 | 179 - 222 °C | > 446 °C | researchgate.net |

| Fluorinated PAEK 2 | > 170 °C | > 460 °C | researchgate.net |

| PEP-3F-PEEKn (cured) | Not specified | > 500 °C | researchgate.net |

| Trifluoromethyl-substituted PAEKs | Not specified | > 520 °C | nih.gov |

| PAEK from (4-trifluoromethyl) phenylhydroquinone | Not specified | > 530 °C | bit.edu.cn |

Development of Fluorinated Compounds for Specialty Applications

This compound serves as a valuable precursor in the synthesis of more complex specialty fluorinated compounds. Due to their unique steric and electronic properties, fluorinated molecules are pivotal in fields such as medicinal chemistry and agrochemicals. researchgate.net The difluoromethylene (CF2) group, for example, can act as a bioisostere for oxygen atoms or carbonyl groups in drug design. researchgate.net

The presence of two fluorine atoms in this compound makes its aromatic rings electron-deficient, thereby activating them for nucleophilic aromatic substitution reactions. This reactivity allows for the attachment of various other functional groups, making it a versatile building block for creating a diverse range of derivatives. The diphenylmethylene moiety itself is a recognized structural core in the development of specialty fluorinated polymers and materials. eng2010.com The synthesis of ladder-type fluorinated aromatic polyethers, which exhibit high glass transition temperatures and good thermo-oxidative stability, often starts from complex fluorinated monomers. nasu-periodicals.org.ua

Photovoltaic Panels and Non-Linear Optical (NLO) Materials

The unique electronic properties of fluorinated organic compounds make them attractive candidates for applications in advanced optical and electronic devices.

While specific research directly linking this compound to photovoltaic applications is limited, the strategy of fluorinating organic semiconductor materials is common in the field of organic photovoltaics (OPV). Fluorination is used to tune the energy levels (HOMO/LUMO) of donor and acceptor materials, which can improve the efficiency of charge separation and transport within a solar cell. Furthermore, the inherent stability of fluorinated compounds can enhance the operational lifetime of OPV devices.

In the field of non-linear optics, organic materials are being explored as alternatives to traditional inorganic crystals for applications in telecommunications, information processing, and lasers. elsevierpure.com Effective NLO materials often possess a "push-pull" structure, with electron-donating and electron-withdrawing groups connected by a π-conjugated system. jmcs.org.mx

Fluorine atoms typically act as electron-withdrawing groups. Theoretical and experimental studies have shown that incorporating fluorine into organic molecules can significantly enhance their second-order NLO response. jmcs.org.mx The substitution of fluorine on the phenyl rings of donor-acceptor compounds has been shown to increase the second-order polarizability (βtot), a key measure of NLO activity. jmcs.org.mx While this compound itself does not have a classic push-pull structure, it can serve as a foundational block for synthesizing more complex NLO-active chromophores.

The table below presents calculated NLO properties for theoretically designed compounds, demonstrating the impact of fluorine substitution.

| Compound System | Description | Static Second-Order Polarizability (βtot) (a.u.) | Reference |

| Triphenylamine-α-cyanocinnamic acid derivatives | Fluorine substitution at the acceptor end | 70537.95 | jmcs.org.mx |

Applications of Bis 4 Fluorophenyl Methane in Organic Synthesis and Medicinal Chemistry Research

Building Block in Organic Synthesis

Bis(4-fluorophenyl)methane serves as an important fluorinated building block for the synthesis of a variety of organic compounds. fishersci.co.ukrsc.org It is a key starting material for creating derivatives used in the pharmaceutical, agrochemical, and dyestuff industries. fishersci.co.uk The core bis(4-fluorophenyl)methyl moiety, often referred to as a difluorobenzhydryl group, is incorporated into larger molecules to impart specific biological activities. Its derivatives are frequently used in transition-metal catalyzed C-H functionalization reactions to create diverse organic scaffolds. rsc.org The synthesis of many complex molecules begins with the functionalization of this compound or its close derivatives, such as bis(4-fluorophenyl)methanol (B1266172). ossila.comnih.gov

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The difluorobenzhydryl scaffold derived from this compound is a cornerstone in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This compound is a precursor for a key intermediate in the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes. newdrugapprovals.org The synthesis involves the preparation of tert-Butyl {(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl}carbamate. newdrugapprovals.org This intermediate contains the characteristic bis(4-fluorophenyl)methyl group, which forms a significant part of the final Denagliptin molecule, (2S,4S)-1-[(2S)-2- amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile. newdrugapprovals.org

This compound is instrumental in the synthesis of a class of drugs known as calcium antagonists, or calcium channel blockers. ossila.com A critical intermediate, 1-Bis(4-fluorophenyl)methyl piperazine (B1678402), is derived from it and serves as the foundation for synthesizing drugs like Flunarizine and Lomerizine, which are used clinically for the treatment of migraines. ossila.comsigmaaldrich.cn

The synthesis of Flunarizine, for example, can be achieved through the condensation of N-cinnamylpiperazine with a derivative of this compound, such as bis(4-fluorophenyl)chloromethane or this compound bromide. guidechem.comscispace.comgoogle.com One common route involves reacting cinnamyl piperazine with this compound bromide to yield Flunarizine. guidechem.com

Table 1: APIs Derived from this compound Intermediates

| API | Therapeutic Class | Key Intermediate |

| Denagliptin | DPP-IV Inhibitor | tert-Butyl {(1S)-1-[bis(4-fluorophenyl)methyl]...}carbamate newdrugapprovals.org |

| Flunarizine | Calcium Antagonist | 1-Bis(4-fluorophenyl)methyl piperazine ossila.comsigmaaldrich.cn |

| Lomerizine | Calcium Antagonist | 1-Bis(4-fluorophenyl)methyl piperazine ossila.com |

The intermediate 1-Bis(4-fluorophenyl)methyl piperazine is also utilized in the synthesis of novel piperazinylacetamides with potential anticancer properties. ossila.comresearchgate.net Research has shown that compounds bearing N-[2-(4-substituted piperazine-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazine structures exhibit cytotoxic properties against various human cancer cell lines. researchgate.net For instance, certain piperazinylacetamide derivatives have demonstrated a half-maximal growth inhibitory concentration (GI50) of 4.36 µM. ossila.com Studies have evaluated these compounds against hepatocellular, breast, and colorectal cancer cell lines, with some showing greater cytotoxicity than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net

Derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and investigated for their potential in treating Alzheimer's disease. nih.gov The cholinergic hypothesis of Alzheimer's suggests that increasing central cholinergic neurotransmission can provide symptomatic treatment. nih.gov To this end, novel bioactive 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been designed as acetylcholinesterase (AChE) inhibitors. nih.gov These compounds are synthesized by reacting the core piperazine intermediate with various aryl/alkyl halides, and subsequent screening has shown that some derivatives exhibit good inhibition against AChE. nih.gov

Design and Synthesis of Bioactive Compounds

The this compound core is a privileged structure in the rational design and synthesis of new bioactive molecules. mdpi.comnih.govnih.gov Its derivatives have been explored for a wide range of pharmacological activities beyond the examples previously mentioned. The difluorobenzhydryl moiety is a key component in various molecular scaffolds designed to interact with specific biological targets.

For example, 4,4'-difluorobenzhydrol carbamates have been synthesized and evaluated as selective ligands for the M1 muscarinic receptor. mdpi.com Furthermore, modifications of the bis(4-fluorophenyl)methyl scaffold have led to the development of atypical dopamine (B1211576) transporter (DAT) inhibitors. nih.gov The versatility of this chemical entity allows medicinal chemists to synthesize libraries of compounds for screening against different diseases, demonstrating its broad applicability in drug discovery. nih.govnih.govmdpi.com

Antioxidant Activities of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds recognized for their wide-ranging biological activities, including antioxidant properties. researchgate.net The synthesis of BIMs often involves the reaction of indoles with various aldehydes. nih.gov In this context, the use of 4-fluorobenzaldehyde (B137897) leads to the formation of a BIM derivative with a this compound core structure.

A study on the antioxidant activities of newly synthesized bis(indolyl)methanes evaluated a compound, 3,3'-((4-fluorophenyl)methylene)bis(2-methyl-1H-indole), for its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The antioxidant activity is often compared to a standard antioxidant agent like ascorbic acid. The research indicated that while some synthesized BIMs showed moderate to good antioxidant activity, the specific activity of the fluorinated derivative provides insight into the electronic effects of the substituent on the molecule's radical scavenging potential. nih.gov

Table 1: Antioxidant Activity of a Bis(indolyl)methane Derivative

| Compound | Antioxidant Activity | Source |

|---|---|---|

| 3,3'-((4-fluorophenyl)methylene)bis(2-methyl-1H-indole) | Moderate to good | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are continuously being sought. Research into the antileishmanial activity of various chemical entities has explored a range of molecular scaffolds. While direct studies on the antileishmanial activity of this compound are not extensively documented, research on related structures provides valuable insights.

One area of investigation has been on porphyrin derivatives. A study focused on the in vitro anti-leishmanial effect of 5,10,15,20-tetrakis(4-fluorophenyl) porphyrin and its metal derivatives against Leishmania panamensis. nih.gov The results indicated that these compounds inhibit the viability of the parasite, with the activity being influenced by the presence of different metal ions within the porphyrin core. nih.gov Notably, under light irradiation, the zinc(II)-porphyrin and vanadium(IV)-porphyrin derivatives showed lower IC50 values against L. panamensis than the control drug, Glucantime. nih.gov This suggests that the this compound moiety, as part of a larger molecular structure, can contribute to potent antileishmanial activity, particularly in the context of photodynamic therapy. nih.gov

Antitumor/Anticancer Activities

The quest for novel and effective anticancer agents has led to the exploration of a multitude of synthetic compounds. Derivatives of this compound have emerged as promising candidates in this area. Specifically, the incorporation of a 1-bis(4-fluorophenyl)methyl piperazine moiety into the vindoline (B23647) scaffold has yielded compounds with outstanding antiproliferative activity. wikipedia.orgmdpi.com

A study detailing the synthesis and in vitro anticancer evaluation of novel piperazine derivatives of vindoline identified a compound, designated as 25 , which contains the 1-bis(4-fluorophenyl)methyl piperazine group. mdpi.comnih.gov This compound demonstrated potent cytotoxic activity against a panel of 60 human tumor cell lines. mdpi.com Compound 25 was found to be particularly effective against the HOP-92 non-small cell lung cancer cell line, with a GI50 value of 1.35 μM. mdpi.comnih.gov Furthermore, this class of compounds exhibited significant growth inhibition across various cancer types, including colon, CNS, melanoma, and breast cancer cell lines. mdpi.com

Table 2: In Vitro Anticancer Activity of Vindoline Derivative 25

| Cancer Type | Cell Line | GI50 (μM) | Source |

|---|---|---|---|

| Non-Small Cell Lung Cancer | HOP-92 | 1.35 | mdpi.comnih.gov |

| Breast Cancer | MDA-MB-468 | <2 | mdpi.com |

| Colon Cancer | KM12 | - | mdpi.com |

| CNS Cancer | SF-539 | - | mdpi.com |

| Melanoma | SK-MEL-5 | - | mdpi.com |

Note: Specific GI50 values for all cell lines were not provided in the source material, but the compound showed a GI50 of less than 2 μM on almost all cell lines tested. mdpi.com

Wakefulness-Promoting and Antiaggressive Properties of Derivatives

Derivatives of this compound have been investigated for their effects on the central nervous system, particularly as wakefulness-promoting agents. One such derivative is flmodafinil (also known as CRL-40,940), the bis(4-fluoro) analog of modafinil. nih.govwikipedia.org Modafinil is a well-known eugeroic, or wakefulness-promoting agent, used in the treatment of narcolepsy and other sleep disorders. nih.govwikipedia.org

Flmodafinil has been developed for the potential treatment of various conditions, including chronic fatigue syndrome, narcolepsy, and ADHD. wikipedia.org It acts as a selective atypical dopamine reuptake inhibitor. wikipedia.org In comparative animal studies, flmodafinil was found to maintain wakefulness for a significantly longer duration than modafinil. wikipedia.org While both compounds promote wakefulness, flmodafinil was observed to have a less disruptive effect on sleep architecture. wikipedia.org

There is currently a lack of available scientific literature describing the antiaggressive properties of this compound or its derivatives.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of drug candidates. The this compound scaffold has been a key component in SAR studies of various tropane-based ligands targeting the dopamine transporter (DAT). nih.govnih.govacs.org These studies aim to understand how structural modifications influence the binding affinity, selectivity, and functional activity of these compounds at monoamine transporters.

One area of focus has been on 3α-[bis(4-fluorophenyl)methoxy]tropanes and their analogs. nih.govnih.gov SAR studies on these compounds have revealed critical structural requirements for potent and selective DAT inhibition. nih.gov For instance, modifications at the 2-position of the tropane (B1204802) ring can significantly impact binding affinity. nih.govacs.org While some substitutions are well-tolerated, larger groups can lead to a decrease in potency, suggesting steric limitations within the DAT binding site for this class of inhibitors. acs.org

Furthermore, the replacement of the ether linkage at the 3-position with a nitrogen atom to form benztropinamines has also been explored. nih.gov These studies have shown that such modifications can be made without a demonstrable loss of DAT binding affinity or selectivity, providing valuable information for the design of new DAT inhibitors with potentially different pharmacokinetic profiles. acs.org These atypical DAT inhibitors are of interest for the development of pharmacotherapies for cocaine use disorders, as they can block cocaine binding without producing cocaine-like behavioral effects. nih.gov

Ligand Design for Catalysis

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts in a wide array of chemical transformations. While fluorinated ligands have gained attention in catalysis, for example, to enhance solubility in specific solvent systems like supercritical CO2 or fluorous solvents, the specific application of this compound as a ligand or a core component in ligand design for catalysis is not extensively documented in the available literature. General principles of ligand design often focus on tuning the steric and electronic properties of the ligand to optimize catalyst performance. nih.govnih.gov

Advanced Spectroscopic Analysis of Bis 4 Fluorophenyl Methane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the detailed structural analysis of Bis(4-fluorophenyl)methane. By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides unparalleled insight into the molecular framework, connectivity, and electronic environment of the compound.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen environments within the this compound molecule. The spectrum provides information on the number of distinct proton types, their chemical environment, and their proximity to neighboring protons through spin-spin coupling.

The structure of this compound features a central methylene (B1212753) bridge (-CH₂-) connecting two equivalent para-substituted fluorophenyl rings. This symmetry significantly simplifies the ¹H NMR spectrum. The aromatic protons are chemically equivalent due to the para-substitution and rapid rotation around the C-C bonds. They are split into two distinct signals, appearing as a pair of triplets (or more accurately, a pair of doublets of doublets that approximate triplets) due to coupling with both the adjacent aromatic protons and the fluorine atom. The methylene protons, being chemically equivalent, appear as a single, unsplit signal.

Detailed research findings for the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, are as follows:

A singlet at approximately 3.91 ppm is assigned to the two protons of the methylene bridge (-CH₂-). Its integration value corresponds to two protons.